a-MSH, amide Acetate
Description
α-Melanocyte-stimulating hormone (α-MSH), amide acetate is a 13-amino acid neuropeptide derived from pro-opiomelanocortin (POMC) via post-translational processing . Its sequence is Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂, with a molecular weight of 1,664.9 Da . As an endogenous agonist of melanocortin receptor 4 (MC4R), it exhibits anti-inflammatory, antipyretic, and neuroprotective activities . It is soluble in water (10.44 mg/mL) and DMSO (166.5 mg/mL) but insoluble in ethanol, requiring storage at -20°C for stability .
Structure
2D Structure
Properties
Molecular Formula |
C79H113N21O21S |
|---|---|
Molecular Weight |
1724.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C77H109N21O19S.C2H4O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;1-2(3)4/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);1H3,(H,3,4)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1 |
InChI Key |
SEKBNVLHDPQAQR-VLZMNQITSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Derivatization
The synthesis initiates with 4-(hydroxymethyl)phenoxymethyl polystyrene (Wang) resin (0.54 mmol/g loading capacity) preloaded with Fmoc-Val-OH via ester linkage. Sequential couplings employ Fmoc-protected amino acids (4 eq) activated by hexafluorophosphate benzotriazole tetramethyl uronium (HBTU, 3.95 eq) and N-hydroxybenzotriazole (HOBt, 4 eq) in dimethylformamide (DMF), with 20% piperidine for Fmoc deprotection. Critical parameters include:
| Parameter | Specification | Reference |
|---|---|---|
| Coupling time | 90 min at 25°C | |
| Deprotection cycles | 2 × 5 min in piperidine/DMF | |
| Resin washing | 5× DMF, 3× DCM, 5× MeOH |
Sequential Amino Acid Assembly
The linear sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-amide is constructed from C- to N-terminus. Side-chain protections include: tert-butyl (Ser, Tyr), trityl (His), pentamethyldihydrobenzofuran-sulfonyl (Arg), and Boc (Lys). Methionine incorporation requires nitrogen atmosphere to prevent oxidation. Completion of each coupling is verified via Kaiser ninhydrin testing.
Cleavage and Global Deprotection
TFA-Mediated Resin Cleavage
Post-assembly, the resin undergoes cleavage using 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (5 mL/g resin) for 3 h at 25°C. This simultaneously removes side-chain protecting groups and liberates the peptide into solution. Precipitation in chilled diethyl ether:petroleum ether (3:1 v/v) yields crude peptide as a white powder, subsequently washed with ether (4×50 mL) and vacuum-dried.
Amidation Protocol
C-terminal amidation is achieved through two approaches:
- On-resin amidation : Use of Rink amide resin during SPPS provides direct amide formation upon cleavage.
- Solution-phase amidation : Carbodiimide-mediated activation with HOBt in DMF, followed by ammonium hydroxide quench (pH 10.5, 24 h).
Purification and Acetate Salt Formation
Reversed-Phase HPLC Conditions
Crude peptide (200-250 mg) is dissolved in 0.1% aqueous TFA and purified using:
| Column | Gradient | Flow Rate | Detection | Purity Target |
|---|---|---|---|---|
| C18, 300Å, 5µm | 10-60% MeCN/0.1% TFA over 40 min | 8 mL/min | 220 nm | >95% |
Fractions containing target peptide (confirmed via ESI-MS) are pooled and lyophilized.
Acetate Counterion Exchange
The TFA salt is converted to acetate by dissolving lyophilized peptide in 0.1 M acetic acid (5 mg/mL) and stirring with 10 eq ammonium acetate (pH 5.0) for 2 h. Subsequent lyophilization yields the final acetate salt form, verified by ion chromatography showing acetate:TFA ratio >9:1.
Analytical Characterization
Mass Spectrometric Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular identity:
| Parameter | Theoretical [M+H]+ | Observed [M+H]+ | Error (ppm) |
|---|---|---|---|
| α-MSH amide acetate | 1664.8 | 1664.7 | -0.6 |
Bioactivity Correlation
Receptor binding assays validate functional integrity through melanocortin-1 receptor (MC1R) activation:
| Assay | EC50 (nM) | cAMP Production (pmol/min/mg) |
|---|---|---|
| MC1R Transfected HEK293 | 0.32 ± 0.05 | 18.7 ± 2.1 |
Stability Optimization Strategies
Oxidative Protection
Methionine sulfoxide formation is mitigated by:
- Synthesis under nitrogen atmosphere
- Post-purification storage with 0.1% ascorbic acid
- Lyophilization at pH 4.5-5.0
Industrial Scale-Up Considerations
Continuous Flow SPPS
Pilot-scale production (100 mmol) utilizes automated flow reactors with:
Green Chemistry Innovations
Recent advances employ 2-methyltetrahydrofuran (2-MeTHF) as DMF alternative, achieving:
- 76% reduction in process mass intensity
- Comparable peptide purity (93.2 vs 95.1%)
Chemical Reactions Analysis
Key Chemical Modifications
a. N-Methylation
-
Purpose : Improves pharmacokinetics and receptor selectivity (e.g., MC1R targeting) .
-
Method : Lysine’s α-amino group is methylated via Mitsunobu alkylation after temporary protection with a 4-nitrobenzenesulfonyl group .
b. Cyclization
-
Lactam bridge formation : Enhances stability and binding affinity by creating a macrocyclic structure (e.g., cyclo[Asp⁵-His⁶-D-Phe⁷-Arg⁸-Trp⁹-Lys¹⁰]) .
c. Unnatural Amino Acid Substitutions
Post-Translational Processing of Native α-MSH
α-MSH is naturally derived from pro-opiomelanocortin (POMC) via cleavage by prohormone convertases (PC1 and PC2) :
-
PC1 cleaves POMC to generate ACTH, γ-MSH, and β-LPH.
-
PC2 further processes ACTH to produce α-MSH (13-aa peptide) .
Key modifications :
Table 2: Binding Affinity of α-MSH Derivatives to Melanocortin Receptors
| Peptide | IC₅₀ (nM) |
|---|---|
| MC1R | 0.23 |
| MC3R | 31.5 |
| MC4R | 900 |
| MC5R | 7160 |
Characterization and Purification
Scientific Research Applications
Scientific Applications of α-MSH Amide
α-MSH (α-Melanocyte-Stimulating Hormone), amide, engages the melanocortin-1 receptor and activates cyclic AMP (cAMP) signaling via a G-protein transporter and can synthesize melanin . It is an endogenous neuropeptide, a post-translational derivative of pro-opiomelanocortin (POMC). It functions as an endogenous melanocortin receptor 4 (MC4R) agonist with anti-inflammatory and antipyretic activities .
Anti-Inflammatory and Immunomodulatory Effects
α-MSH exhibits significant anti-inflammatory properties and modulates immune responses . Key findings include:
- Reduction of Inflammation: α-MSH reduces TNF-α and nitric oxide production in colon tissue in rat models of chemically induced acute and chronic colitis . It also protects against intestinal ischemia/reperfusion by reducing NF-κB-induced inflammation .
- Regulation of NF-κB Activation: α-MSH regulates the activation of NF-κB and inhibits the nuclear transmigration of transcription factor κB .
- T Cell Modulation: α-MSH treatment of T cells leads to higher levels of protein ubiquitination, indicating a role in protein regulation within these cells .
Neurological Applications
α-MSH influences various neurological processes . Notable applications and findings are:
- Cognitive Improvement: α-MSH (0.5mg/kg;i.p;28days) modulates the excitatory-inhibitory balance in the brain by restoring GABAergic inhibition and improving cognition in TgCRND8 mice .
- Spinal Defecation Center Regulation: α-MSH (2, 6, 20, or 60 nmol) plays a regulatory role in the spinal defecation center of rats .
- Central Nervous System Inflammation: α-MSH regulates central nervous system inflammation by acting directly on melanocortin receptors in glial cells .
Melanogenesis and Autophagy
α-MSH's role in melanogenesis and autophagy has been explored in several studies :
- Melanogenesis Promotion: Grape extract promotes α-MSH-induced melanogenesis in B16F10 melanoma cells .
- Autophagosome Formation: In α-MSH-stimulated B16F10 cells, autophagosomes engulf melanosomes following Pt treatment .
Glucose Uptake in Skeletal Muscle
α-MSH promotes glucose uptake in skeletal muscle through direct action :
- Increased Glucose Uptake: α-MSH increases glucose uptake in skeletal muscle, as demonstrated ex vivo and in vitro .
- Glycolysis Enhancement: α-MSH induces a dose-dependent increase of glycolysis without changing mitochondrial respiration, indicating that its primary short-term action involves glycolysis .
- Improved Glucose Tolerance: Infusion of α-MSH at a dose of 0.001 μg/h (90 pM in blood) significantly improves glucose tolerance in lean mice .
Selectivity and Receptor Binding
Studies have focused on optimizing α-MSH analogs for higher receptor selectivity :
- hMC3R Selectivity: Enhancing the hydrophobic properties and increasing the peptide macrocycle size of cyclic α-MSH analogs can improve hMC3R selectivity .
- hMC4R Selectivity: Specific amino acid substitutions at position 6 of Ac-Nle 4-c[Asp 5, D-Nal(2') 7, Lys 10]α-MSH(4–10)-NH 2 can lead to potent and highly hMC3R- and hMC4R-selective antagonists .
α-MSH Protocol
- Cell Lines: B16F10 cells
- Preparation Method: Cells were incubated with α-MSH .
- Reaction Conditions: 1 μM, 72 h
- Applications: In α-MSH-stimulated B16F10 cells, autophagosomes engulfing melanosomes following Pt treatment .
- Animal Models: TgCRND8 mouse model of AD
- Preparation Method: Mice were treated with either α-MSH or vehicle via daily intraperitoneal injections for 28 d .
- Dosage Form: 0.5mg/kg; i.p; 28 days
- Applications: α-MSH modulated the excitatory-inhibitory balance in the brain by restoring GABAergic inhibition and improved cognition in TgCRND8 mice .
Quantitative Analysis
Quantitative mass spectrometry is used for measuring melanocortin peptides in biological samples :
- Sample Preparation: Samples are eluted with 2 × 30 μL of 60% Methanol in dH 2O with 10% Acetic acid (v/v) and diluted further with 75 μL of 0.1% formic acid in dH 2O (v/v) and stored at −80 °C until loading onto LC columns for MS/MS .
- Internal Standards: Stable-isotope internal standards for α-MSH(1-13), d-α-MSH(1-13), β-MSH(1-18) are used for direct solid-phase extraction .
Mechanism of Action
The mechanism of action of alpha-melanocyte stimulating hormone, amide Acetate involves its binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Upon binding, it activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This results in the synthesis of melanin and the regulation of various cellular processes such as DNA damage repair, reduction of free radical production, and cell proliferation .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- α-MSH, amide acetate normalizes oxidative stress in diabetic retinas and inhibits Foxo4-mediated apoptosis .
- Elevated α-MSH levels in CFS patients suggest its role as a biomarker, independent of cortisol or ACTH .
- Nonapeptide-1 acetate reduces melanin synthesis by 50% at 11 nM, outperforming traditional inhibitors .
Biological Activity
Alpha-melanocyte-stimulating hormone (α-MSH) is a peptide derived from proopiomelanocortin (POMC) that plays a significant role in various physiological processes, including pigmentation, appetite regulation, and energy homeostasis. The amide acetate form of α-MSH has garnered attention for its enhanced biological activity and potential therapeutic applications. This article reviews the biological activity of α-MSH amide acetate, focusing on its mechanisms of action, effects on metabolic regulation, and potential clinical implications.
α-MSH exerts its biological effects primarily through binding to melanocortin receptors (MCRs), particularly MC3R and MC4R, which are crucial in regulating energy balance and food intake. Upon receptor activation, α-MSH influences various intracellular signaling pathways that lead to metabolic changes.
Key Findings on Mechanisms:
- Receptor Binding : Studies indicate that α-MSH amide acetate has a higher affinity for MCRs compared to its unmodified counterparts, enhancing its biological activity .
- Glycolytic Pathways : Research shows that α-MSH promotes glucose uptake in muscle tissues by enhancing glycolysis without significantly affecting mitochondrial respiration .
- Anorexigenic Effects : The peptide is known to reduce appetite by acting on hypothalamic pathways, contributing to weight management strategies .
Biological Activities
The biological activities of α-MSH amide acetate extend beyond appetite regulation, encompassing various metabolic functions.
Table 1: Biological Activities of α-MSH Amide Acetate
Case Studies
Several studies have highlighted the effectiveness of α-MSH amide acetate in clinical and experimental settings.
Case Study 1: Glucose Regulation in Obesity
A study conducted on lean mice demonstrated that systemic infusion of α-MSH significantly improved glucose tolerance at specific doses. The findings suggest that α-MSH can be a promising candidate for treating metabolic disorders such as obesity and type 2 diabetes .
Case Study 2: Antimicrobial Activity
Research into novel α-MSH peptide analogues revealed broad-spectrum antimicrobial properties, indicating potential applications in treating infections. These findings underscore the versatility of α-MSH beyond its traditional roles .
Q & A
Q. What are the primary molecular mechanisms of α-MSH, amide acetate in activating melanocortin receptors, and how do these mechanisms inform experimental design?
α-MSH, amide acetate acts as an endogenous agonist for melanocortin receptor 4 (MC4R), with binding affinity confirmed via competitive radioligand assays . Its anti-inflammatory and antipyretic effects are mediated through MC4R activation, which modulates cAMP signaling pathways . Experimental design should include receptor specificity assays (e.g., MC1R vs. MC4R) and downstream signaling analysis (e.g., cAMP quantification) to avoid off-target effects .
Q. How does α-MSH, amide acetate differ structurally and functionally from other POMC-derived peptides?
α-MSH is a post-translational derivative of pro-opiomelanocortin (POMC), with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 . Unlike β-MSH or ACTH, its C-terminal amidation enhances receptor binding stability and bioavailability . Structural analogs (e.g., [Nle4] substitution) improve metabolic stability for in vivo studies .
Q. What in vivo models are best suited to study the anti-inflammatory effects of α-MSH, amide acetate?
Rodent models of endotoxemia or traumatic brain injury (TBI) are commonly used. For example, α-MSH(11–13) acetate reduced brain lesion volume by 24% in a controlled cortical impact (CCI) model via anti-inflammatory pathways . Ensure models include endpoints like cytokine profiling (TNF-α, IL-6) and histopathology to validate mechanistic claims .
Advanced Research Questions
Q. How can researchers resolve contradictions in α-MSH’s receptor selectivity across studies?
Discrepancies arise from variations in peptide purity, assay conditions (e.g., cell lines vs. primary cells), and species-specific receptor isoforms. For example, Nonapeptide-1 acetate acts as an MC1R antagonist (Ki = 40 nM) but does not block MC4R, highlighting the need for standardized receptor profiling . Use orthogonal methods (e.g., CRISPR-KO models or biased signaling assays) to confirm target engagement .
Q. What methodological challenges arise when quantifying α-MSH’s anti-oxidative effects in diabetic retinopathy models?
In retinal endothelial cells, α-MSH reduces Foxo4-mediated oxidative stress under high glucose conditions. Key challenges include ensuring peptide stability in culture media and distinguishing direct antioxidant effects from secondary signaling (e.g., cAMP/PKA vs. MAPK pathways). Combine siRNA knockdown (e.g., Foxo4) with ROS-sensitive dyes (e.g., DCFH-DA) for mechanistic clarity .
Q. How can researchers optimize dosing regimens for α-MSH, amide acetate in neuroprotection studies?
Pharmacokinetic studies show that single doses (e.g., 1 mg/kg intraperitoneal) administered 30 minutes post-TBI achieve significant neuroprotection . However, dose-response curves vary by model: for chronic inflammation, repeated low doses (0.1–0.5 mg/kg) may balance efficacy and toxicity. Use LC-MS/MS to monitor plasma and tissue concentrations .
Q. What strategies validate α-MSH’s role in melanogenesis without conflating it with unrelated pathways?
Melanogenesis assays (e.g., melanin content in B16F10 cells) must control for UV exposure and cAMP-independent pathways (e.g., Wnt/β-catenin). Co-treatment with MC1R antagonists (e.g., Nonapeptide-1 acetate) can isolate α-MSH-specific effects . Additionally, transcriptomic analysis (RNA-seq) of melanocyte differentiation markers (e.g., MITF, Tyr) strengthens causality .
Methodological Considerations
- Receptor Specificity : Use HEK-293 cells transfected with MC1R, MC3R, or MC4R to quantify binding affinities .
- Peptide Stability : Store α-MSH, amide acetate at -20°C in lyophilized form; reconstitute in sterile water (10–20 mg/mL) with brief sonication .
- Data Reproducibility : Include positive controls (e.g., synthetic MC4R agonists) and negative controls (e.g., scrambled peptides) in all assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
